6-Oxa-4,11,16,23-tetraaza-5-phosphatetracosane-1,3,10,15-tetracarboxylic acid, 24-(4-fluorophenyl)-5-hydroxy-12,17,24-trioxo-, 5-oxide, (3S,10S,15S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

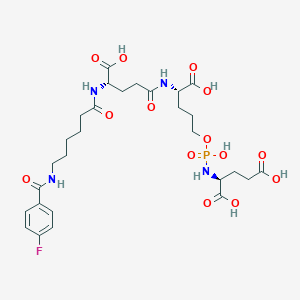

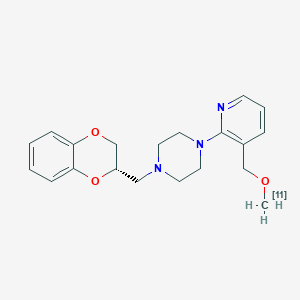

CTT-1057 is an innovative fluorine-18 labeled positron emission tomography imaging agent specifically designed for prostate cancer. It targets the prostate-specific membrane antigen, a protein highly expressed on the surface of prostate cancer cells. This compound is used to detect cancer that has metastasized from the prostate, including bone metastases, with greater precision and resolution than current standard imaging methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: CTT-1057 is synthesized using a phosphoramidate scaffold, which irreversibly binds to the prostate-specific membrane antigen. The production of CTT-1057 involves the incorporation of fluorine-18, a radioactive isotope, into the molecular structure. The synthesis is carried out under current good manufacturing practice conditions using an automated synthesizer .

Industrial Production Methods: The industrial production of CTT-1057 involves the use of an ORA Neptis® Perform synthesizer, which ensures the consistent and high-quality production of the compound. The process includes the radiolabeling of the phosphoramidate scaffold with fluorine-18, followed by purification and quality control to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: CTT-1057 primarily undergoes binding reactions with the prostate-specific membrane antigen. This binding is irreversible due to the phosphoramidate scaffold, which ensures a strong and stable interaction with the target protein .

Common Reagents and Conditions: The synthesis of CTT-1057 involves the use of fluorine-18 as a radiolabeling reagent. The reaction conditions are carefully controlled to ensure the efficient incorporation of the radioactive isotope into the molecular structure. The process also involves the use of various solvents and purification agents to achieve the desired purity and quality of the final product .

Major Products Formed: The major product formed from the synthesis of CTT-1057 is the fluorine-18 labeled phosphoramidate compound, which is used as a positron emission tomography imaging agent for prostate cancer .

Scientific Research Applications

CTT-1057 has several scientific research applications, particularly in the field of oncology. It is used as a diagnostic imaging agent for prostate cancer, allowing for the precise detection of metastatic lesions. This compound is also being investigated for its potential use in other cancers that express the prostate-specific membrane antigen in the neovasculature .

By providing detailed imaging of cancerous lesions, this compound can help inform treatment decisions and monitor the effectiveness of therapeutic interventions .

Mechanism of Action

CTT-1057 exerts its effects by specifically binding to the prostate-specific membrane antigen, a protein highly expressed on the surface of prostate cancer cells. The phosphoramidate scaffold of CTT-1057 ensures an irreversible binding to the target protein, allowing for precise imaging of cancerous lesions. The fluorine-18 label enables positron emission tomography imaging, providing high-resolution images of the cancerous tissues .

Comparison with Similar Compounds

CTT-1057 is unique in its use of a phosphoramidate scaffold, which distinguishes it from other prostate-specific membrane antigen-targeting agents that typically use a urea backbone. This unique structure allows for irreversible binding to the target protein, resulting in more stable and precise imaging .

Similar Compounds:- Gallium-68 labeled prostate-specific membrane antigen-11: A urea-based positron emission tomography imaging agent used for prostate cancer .

- Fluorine-18 labeled prostate-specific membrane antigen-1007: Another fluorine-18 labeled positron emission tomography imaging agent with a urea backbone .

CTT-1057 offers several advantages over these similar compounds, including lower exposure to the kidneys and salivary glands, and higher sensitivity in detecting metastatic lesions .

Properties

CAS No. |

1628717-55-4 |

|---|---|

Molecular Formula |

C28H40FN4O14P |

Molecular Weight |

706.6 g/mol |

IUPAC Name |

(2S)-2-[[[(4S)-4-carboxy-4-[[(4S)-4-carboxy-4-[6-[(4-fluorobenzoyl)amino]hexanoylamino]butanoyl]amino]butoxy]-hydroxyphosphoryl]amino]pentanedioic acid |

InChI |

InChI=1S/C28H40FN4O14P/c29-18-9-7-17(8-10-18)25(38)30-15-3-1-2-6-22(34)32-20(27(41)42)11-13-23(35)31-19(26(39)40)5-4-16-47-48(45,46)33-21(28(43)44)12-14-24(36)37/h7-10,19-21H,1-6,11-16H2,(H,30,38)(H,31,35)(H,32,34)(H,36,37)(H,39,40)(H,41,42)(H,43,44)(H2,33,45,46)/t19-,20-,21-/m0/s1 |

InChI Key |

IZLOSIXADNUSCM-ACRUOGEOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)NCCCCCC(=O)N[C@@H](CCC(=O)N[C@@H](CCCOP(=O)(N[C@@H](CCC(=O)O)C(=O)O)O)C(=O)O)C(=O)O)F |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCCCC(=O)NC(CCC(=O)NC(CCCOP(=O)(NC(CCC(=O)O)C(=O)O)O)C(=O)O)C(=O)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B10815377.png)

![[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815397.png)

![6-[2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10815416.png)

![(3R,20R,24R,28S,34E,36S,38R,41S)-9-methoxy-N-(1-methylcyclopropyl)sulfonyl-26,40,42-trioxo-4,25-dioxa-1,6,13,27,39-pentazaheptacyclo[26.13.1.13,41.05,14.07,12.020,24.036,38]tritetraconta-5,7(12),8,10,13,34-hexaene-38-carboxamide](/img/structure/B10815418.png)

![[(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815476.png)